

# IUPAC name and synonyms for C<sub>8</sub>H<sub>7</sub>FO<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5'-Fluoro-2'-hydroxyacetophenone

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An In-depth Technical Guide to 4-Fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-Fluorophenylacetic acid (4-FPAA), a halogenated aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of 4-Fluorophenylacetic acid, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in various scientific applications.

## Chemical Identity

The molecular formula for 4-Fluorophenylacetic acid is C<sub>8</sub>H<sub>7</sub>FO<sub>2</sub>. It is one of the three positional isomers of fluorophenylacetic acid, the others being 2-fluorophenylacetic acid and 3-fluorophenylacetic acid.

IUPAC Name: 2-(4-fluorophenyl)acetic acid[1][2]

Synonyms:

- 4-Fluorophenylacetic acid[3][4][5]
- p-Fluorophenylacetic acid[6]

- Benzeneacetic acid, 4-fluoro-[6]
- 4-Fluorobenzeneacetic acid[6]
- FPAA cpd[2]

CAS Number: 405-50-5[1][4][5][6]

## Physicochemical and Spectroscopic Data

The integration of a fluorine atom into the phenylacetic acid scaffold significantly influences its physical and chemical characteristics. Below is a summary of its key properties.

### Physical and Chemical Properties

Property	Value	Source(s)
Molecular Weight	154.14 g/mol	[2][3][4][6]
Appearance	White to off-white crystalline solid/powder	[3][7][8]
Melting Point	81-83 °C	[4][5]
Boiling Point	164 °C at 2 mmHg	[3][4]
Density	1.27 g/cm <sup>3</sup>	[8]
Solubility	Slightly soluble in water; soluble in ethanol, methanol, and DMSO.[7][8] Insoluble in non-polar solvents like hexane. [7]	[7][8]
pKa	4.25 (25°C)	
Flash Point	>100 °C	[4][8]

### Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Fluorophenylacetic acid.

Spectrum Type	Key Features and References
$^1\text{H}$ NMR	Spectra available from various suppliers and databases. <a href="#">[9]</a>
$^{13}\text{C}$ NMR	Data available in spectral databases. <a href="#">[10]</a>
Infrared (IR)	Spectra available in databases like SpectraBase.
Mass Spectrometry (MS)	Mass spectra can be found in chemical databases such as PubChem and ChemicalBook.

## Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and analysis of 4-Fluorophenylacetic acid in a research and development setting.

## Synthesis of 4-Fluorophenylacetic Acid

A representative method for the synthesis of 4-Fluorophenylacetic acid is described in a patent (CN106928044A). This process involves a diazotization-addition reaction followed by hydrolysis.[\[11\]](#)

Materials:

- 4-fluoroaniline
- 15% Hydrochloric acid (HCl)
- Dichloromethane
- Tetramethylammonium chloride
- Copper chloride
- Vinylidene chloride

- Sodium nitrite ( $\text{NaNO}_2$ )
- Toluene for recrystallization

#### Procedure:

- In a reaction vessel, add 800 grams of 15% HCl and 250 grams of 4-fluoroaniline. Heat and stir until the solution is clear.[\[11\]](#)
- Cool the mixture to -5 to 5 °C and add 400g of dichloromethane, 20g of tetramethylammonium chloride, and 20g of copper chloride.[\[11\]](#)
- Slowly add a solution of 250g of vinylidene chloride in dichloromethane.[\[11\]](#)
- While maintaining the temperature, slowly add an aqueous solution containing 210g of sodium nitrite.[\[11\]](#)
- Allow the reaction to proceed for 2 hours.[\[11\]](#)
- After the reaction is complete, quench any excess nitrous acid.[\[11\]](#)
- The intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, is then hydrolyzed. Add 300g of the intermediate dropwise to a solution of 400g of 25% HCl at 80-95 °C.[\[11\]](#)
- Maintain the reaction for 8 hours.[\[11\]](#)
- After completion, cool the reaction mixture and quench with cold water.[\[11\]](#)
- The crude product is filtered, washed, and recrystallized from toluene to yield pure 4-fluorophenylacetic acid.[\[11\]](#)

## Purification Method

A common method for the purification of 4-Fluorophenylacetic acid is crystallization from heptane or by high vacuum distillation.[\[5\]](#)

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established HPLC method allows for the separation and quantification of 4-Fluorophenylacetic acid and its isomers.[12]

Instrumentation and Conditions:

- Column: Primsep SB reverse-phase column (4.6 x 250 mm, 5  $\mu$ m, 100 Å)[12]
- Mobile Phase:
  - Condition 1: Acetonitrile/Water (40/60) with 0.2% Formic Acid[12]
  - Condition 2: Acetonitrile/Water (60/40) with 2.0% Acetic Acid[12]
- Flow Rate: 1.0 mL/min[12]
- Detection: UV at 264 nm[12]
- Compatibility: This method is compatible with Mass Spectrometry (MS) detection.[12]

## Applications in Research and Development

4-Fluorophenylacetic acid is a versatile building block with significant applications in several fields.

### Pharmaceutical Synthesis

The primary application of 4-FPAA is as an intermediate in the synthesis of pharmaceuticals.[3][7][8][13][14]

- Anti-inflammatory Drugs: It is a key precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
- Fluorinated Anesthetics: It serves as a crucial building block in the production of fluorinated anesthetics.[3][8][14]
- Antiviral Agents: It is used in the preparation of antagonists for human CCR5 receptors, which are targets for anti-HIV-1 agents.[14]

## Agrochemicals

4-FPAA is also utilized as an intermediate in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides, contributing to crop protection.[3][8]

## Biochemical Research

In biochemical research, 4-Fluorophenylacetic acid is employed to study enzyme inhibition and receptor binding, which aids in understanding the mechanisms of drug action at a molecular level.[3][8]

## Metabolic Pathway

While information on the human metabolism of 4-Fluorophenylacetic acid is limited, studies on microbial degradation provide insight into its potential biotransformation. A study on a *Pseudomonas* species demonstrated the degradation of p-fluorophenylacetic acid.[15] The proposed pathway involves the formation of various intermediates.



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Caption: Proposed microbial metabolic pathway of 4-Fluorophenylacetic acid.

## Conclusion

4-Fluorophenylacetic acid is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique properties, conferred by the fluorine substituent, make it an invaluable precursor for a range of bioactive molecules. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile chemical intermediate.

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Email: [info@benchchem.com](mailto:info@benchchem.com)